FMF-01-086-2

Aurora kinase Cellular pharmacology Target engagement

Choose FMF-01-086-2 for its clean, pan-Aurora kinase profile. Unlike multi-targeted clinical-stage inhibitors, it delivers selective dual inhibition of Aurora A & B with minimal off-target activity, particularly against PLK4. This precision makes it an essential tool for dissecting mitotic phenotypes without confounding cross-reactivity. Validated in HCT116 cells, it is ideal for preclinical combination studies with microtubule-stabilizing agents and for assessing Aurora dependency across cancer cell lines where global kinase inhibition is required.

Molecular Formula C30H27N7O3
Molecular Weight 533.592
CAS No. 2135622-31-8
Cat. No. B607484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFMF-01-086-2
CAS2135622-31-8
SynonymsFMF-01-086-2;  FMF010862;  FMF 01 086 2; 
Molecular FormulaC30H27N7O3
Molecular Weight533.592
Structural Identifiers
SMILESCC1=CC2=C(N(C)C(N=C(NC3=CC=C(NC(C4=CC=C(NC(C=C)=O)C=C4)=O)C=C3)N=C5)=C5N(C)C2=O)C=C1
InChIInChI=1S/C30H27N7O3/c1-5-26(38)32-20-9-7-19(8-10-20)28(39)33-21-11-13-22(14-12-21)34-30-31-17-25-27(35-30)36(3)24-15-6-18(2)16-23(24)29(40)37(25)4/h5-17H,1H2,2-4H3,(H,32,38)(H,33,39)(H,31,34,35)
InChIKeyCPKWRHVMDOSXKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FMF-01-086-2 (CAS 2135622-31-8) Baseline Identity as a Pan-Aurora Kinase Inhibitor


FMF-01-086-2 (CAS 2135622-31-8) is a synthetic small molecule belonging to the class of pan-Aurora kinase inhibitors, which target the Aurora A, Aurora B, and Aurora C serine/threonine kinases critical for mitotic regulation [1]. It is characterized by a molecular weight of 533.58 g/mol and the molecular formula C30H27N7O3 . This compound is described as a highly selective inhibitor of Aurora kinases A, B, and C, with potent cellular activity and a notable profile of minimal off-target activity, particularly against PLK4 [1].

Why In-Class Aurora Kinase Inhibitors Cannot Be Directly Substituted for FMF-01-086-2


The Aurora kinase inhibitor class exhibits profound variability in kinome-wide selectivity profiles, isoform specificity, and off-target liabilities [1]. Direct substitution without experimental validation is inadvisable because compounds with seemingly similar pan-Aurora activity can differ dramatically in their cellular potency, the extent of PLK4 cross-reactivity, and their ultimate effect on cell cycle progression and viability [2]. For instance, many clinical-stage Aurora inhibitors are multi-targeted, limiting their utility as precise chemical probes [1]. FMF-01-086-2 is distinguished by its reported high selectivity and minimal off-target activity, a profile that is not a universal characteristic of all pan-Aurora inhibitors and requires specific quantitative comparison .

FMF-01-086-2 Quantitative Differentiation: Evidence for Scientific Procurement


Cellular Aurora A and Aurora B Target Engagement in HCT116 Cells

FMF-01-086-2 demonstrates dose-dependent inhibition of Aurora A and Aurora B kinase activity in human colorectal carcinoma HCT116 cells, as measured by the phosphorylation of their respective downstream substrates, pAurora A and histone H3 (pH3 S10) . This dual engagement profile confirms that the compound effectively penetrates cells and engages both key mitotic Aurora isoforms at the target level, a critical property that distinguishes it from Aurora A-selective inhibitors like MLN8054 which show preferential inhibition of Aurora A over Aurora B [1].

Aurora kinase Cellular pharmacology Target engagement Oncology

Kinome-Wide Selectivity and Off-Target Activity Profile

FMF-01-086-2 is characterized as having 'minimal off-target activity' with specific mention of low activity against PLK4 . This is in contrast to other pan-Aurora inhibitors, such as AMG 900, which is known to exhibit potent inhibition of PLK4 with an IC50 of approximately 6 nM [1], and VX-680, which has been reported to inhibit PLK1 and FLT3 [2]. The reported kinome selectivity of the series to which FMF-01-086-2 belongs was assessed using KINOMEscan methodology, revealing a highly selective profile with selectivity scores S10 of 0.09, 0.1, and 0.04 for related analogues, indicating that few off-target kinases are inhibited at 1 µM [3].

Kinase selectivity Off-target profiling Chemical probe PLK4

Biochemical vs. Cellular Potency and Isoform Selectivity

While precise biochemical IC50 values for FMF-01-086-2 against isolated Aurora A and B kinases are not publicly disclosed in the available literature, the compound is described as a 'potent' inhibitor of both isoforms with 'potent cellular activity' [1]. This contrasts with inhibitors like AZD1152 (Barasertib), which is a prodrug that releases a selective Aurora B inhibitor (AZD1152-HQPA) with an Aurora B IC50 of 0.37 nM and >1000-fold selectivity over Aurora A [2]. The pan-Aurora profile of FMF-01-086-2, combined with its reported minimal off-target activity, positions it differently from both Aurora B-selective agents like AZD1152 and Aurora A-selective agents like MLN8054 [3].

Aurora A Aurora B Cellular potency Selectivity ratio Oncology

Optimal Application Scenarios for FMF-01-086-2 Based on Quantitative Evidence


Investigating Pan-Aurora Kinase Function in Mitotic Progression and Cell Cycle Checkpoints

Given its demonstrated dual inhibition of Aurora A and Aurora B in HCT116 cells , FMF-01-086-2 is well-suited for studies examining the combined roles of these kinases in mitotic spindle assembly, chromosome alignment, and cytokinesis. Its pan-Aurora profile allows researchers to recapitulate the full spectrum of mitotic defects associated with global Aurora inhibition, avoiding the phenotypic biases inherent in isoform-selective inhibitors [1].

Use as a Highly Selective Chemical Probe in Kinome-Wide Profiling Studies

FMF-01-086-2's reported minimal off-target activity, particularly against PLK4 , and the high kinome-wide selectivity demonstrated by its chemical series [2], make it a valuable tool for experiments requiring a clean Aurora kinase signature. It is particularly advantageous for studies where confounding activity on other mitotic kinases (e.g., PLK1, PLK4) would obscure the interpretation of Aurora-dependent phenotypes .

Evaluating Synergy with Taxane-Based Chemotherapeutics in Colorectal Cancer Models

The identification of this compound class through a Taxol-induced checkpoint sensitivity screen [2] and the demonstration of FMF-01-086-2's activity in HCT116 colorectal carcinoma cells positions this compound as a relevant tool for preclinical research into combination strategies with microtubule-stabilizing agents. Such studies are critical for understanding potential therapeutic windows and mechanisms of resistance in colorectal cancer [2].

Comparative Oncology Studies Requiring Balanced Aurora A/B Inhibition

In cancer cell line panels where Aurora A and B are both overexpressed and contribute to oncogenesis, a pan-inhibitor like FMF-01-086-2 provides a more comprehensive assessment of Aurora kinase dependency than isoform-selective agents [1]. Its use in comparative viability screens across diverse cancer types can help identify contexts where simultaneous inhibition of both kinases is most efficacious .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for FMF-01-086-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.